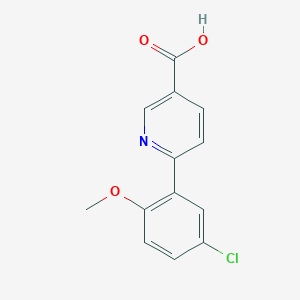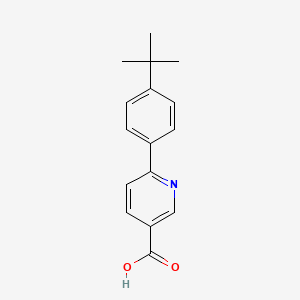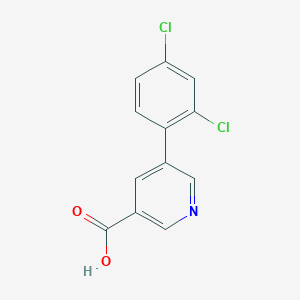
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
Descripción general
Descripción
6-(5-Chloro-2-methoxyphenyl)nicotinic acid (6-CMPNA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of nicotinic acid, an important nutrient for humans and other animals. 6-CMPNA is used in the synthesis of various compounds, including drugs, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has a wide range of applications in the scientific and medical fields. It is used in the synthesis of drugs, such as melatonin receptor agonists, and is also used as a ligand for binding to G protein-coupled receptors. In addition, 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in the study of cell signaling pathways and in the study of the structure and function of enzymes.
Mecanismo De Acción
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzymes that use nicotinic acid as a substrate. This means that it binds to the enzyme and prevents the enzyme from binding to nicotinic acid. This inhibition of the enzyme can lead to changes in the cell signaling pathways and biochemical processes that the enzyme is involved in.
Biochemical and Physiological Effects
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. In animal studies, it has been shown to reduce inflammation and to reduce the activity of enzymes involved in the metabolism of carbohydrates. In addition, 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the activity of enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is easily synthesized in the laboratory. In addition, it has a wide range of applications in the scientific and medical fields. However, it can be toxic in high concentrations, and it can have adverse effects on the environment.
Direcciones Futuras
There are several potential future directions for 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% research. One potential future direction is to further study its biochemical and physiological effects, in order to better understand its mechanism of action and its potential therapeutic applications. Another potential future direction is to develop new syntheses methods for 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%, in order to make it more cost-effective and easier to produce. In addition, further research could be done to explore its potential uses in the synthesis of other compounds, such as drugs and other biologically active molecules. Finally, further research could be done to explore its potential environmental effects, in order to ensure that it is used safely and responsibly.
Métodos De Síntesis
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% is synthesized through a process known as Friedel-Crafts acylation. This involves the reaction of a halogenated phenol, such as 5-chloro-2-methoxyphenol, with an acid anhydride, such as acetic anhydride. This reaction produces 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% as the primary product, along with other byproducts. The reaction is usually performed in a solvent, such as dichloromethane, and is catalyzed by a Lewis acid, such as aluminum chloride.
Propiedades
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMTIHBFZTQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680885 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261960-18-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(5-chloro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















